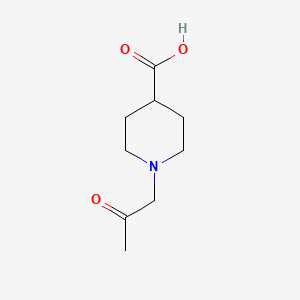

1-(2-Oxopropyl)piperidine-4-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature. Various methods have been proposed, including the removal of the metalation group, dehydroxylation, and pyridine reduction . The IR spectrum of a related compound shows characteristic peaks for NH, NH2, and C=O groups .Molecular Structure Analysis

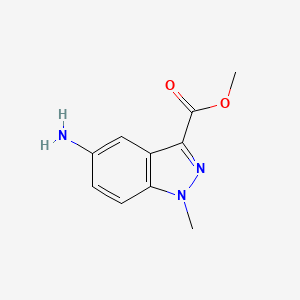

The molecular formula of 1-(2-Oxopropyl)piperidine-4-carboxylic acid is C9H15NO3, and its molecular weight is 185.22 g/mol. It is a derivative of piperidine-4-carboxylic acid, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The Knoevenagel Condensation is one such reaction, where an enol intermediate reacts with an aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Aplicaciones Científicas De Investigación

Anticancer Activity

1-(2-Oxopropyl)piperidine-4-carboxylic acid derivatives have been synthesized and evaluated for their anticancer potential. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown strong anticancer activities in vitro, with some compounds exhibiting low IC50 values, indicating their potential as anticancer agents. Further in vivo studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018).

Antibacterial Agents

Compounds derived from 1-(2-Oxopropyl)piperidine-4-carboxylic acid have been explored for their antibacterial properties. Specifically, derivatives involving the modification of piperidine with various substituents have shown promise as potent antibacterial agents, highlighting their potential in combating bacterial infections (Miyamoto et al., 1987).

Nanomagnetic Reusable Catalyst

The functionalization of Fe3O4 nanoparticles with piperidine-4-carboxylic acid (PPCA) has led to the creation of a novel nanomagnetic reusable catalyst (Fe3O4-SA-PPCA). This catalyst demonstrated efficient catalytic activity in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. Its ease of recovery and reusability without significant loss of catalytic activity make it an attractive option for green chemistry applications (Ghorbani‐Choghamarani & Azadi, 2015).

Matrix Metalloproteinases Inhibition

A novel series of carboxylic acids containing a substituted piperidine, synthesized for the inhibition of selected matrix metalloproteinases (MMPs), showed unprecedented low nanomolar potency. These inhibitors target MMP-2, -3, -8, -9, and -13 while sparing MMP-1 and MMP-7, indicating their potential for therapeutic applications in diseases involving MMPs (Pikul et al., 2001).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel pharmaceutical intermediates, demonstrating its versatility as a building block in drug discovery. These intermediates are crucial in the development of new generation narcotic analgesics, highlighting the compound's significance in medicinal chemistry (Kiricojevic et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-oxopropyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)6-10-4-2-8(3-5-10)9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWLXYWDZVFIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxopropyl)piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)

![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)

![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)

![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)